1-(3,5-Dichloro-4-hydroxyphenyl)thiourea
Overview
Description
1-(3,5-Dichloro-4-hydroxyphenyl)thiourea is a useful research compound. Its molecular formula is C7H6Cl2N2OS and its molecular weight is 237.11 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-(3,5-Dichloro-4-hydroxyphenyl)thiourea plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiourea derivatives, including this compound, have been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These interactions are essential for its biological activities, including antibacterial and antioxidant potentials .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiourea derivatives have been reported to exhibit antimicrobial activity against multidrug-resistant pathogens . This compound’s impact on cell signaling pathways and gene expression contributes to its potential as an antimicrobial and anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiourea derivatives, including this compound, have been shown to inhibit glucose-6-phosphatase (G6Pase) and other enzymes . These interactions at the molecular level are crucial for its biological activities, such as antimicrobial and antioxidant potentials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that thiourea derivatives, including this compound, exhibit stable biochemical properties over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that thiourea derivatives exhibit dose-dependent effects on various biological activities . At higher doses, these compounds may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Thiourea derivatives have been shown to inhibit enzymes such as glucose-6-phosphatase (G6Pase), which plays a crucial role in glucose metabolism . These interactions are essential for its biological activities, including antimicrobial and antioxidant potentials .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these processes is crucial for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its biological activities, including antimicrobial and anticancer potentials .
Properties
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2OS/c8-4-1-3(11-7(10)13)2-5(9)6(4)12/h1-2,12H,(H3,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQFGLNYAFHKEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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